molecular formula C15H18O3 B12072522 Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate

Cat. No.: B12072522
M. Wt: 246.30 g/mol
InChI Key: HWSAEFODCFFESK-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate is a β-keto ester derivative featuring a partially hydrogenated naphthalene (tetrahydronaphthalenyl) substituent. This compound belongs to a broader class of ethyl 3-oxo-3-(aryl)propanoates, which are synthesized via base-catalyzed condensation of substituted benzoyl chlorides with ethyl acetoacetate, followed by reactions with ammonium chloride or other nucleophiles . The tetrahydronaphthalenyl group confers distinct steric and electronic properties compared to fully aromatic or alternative substituents, making it relevant in pharmaceutical and organic synthesis contexts.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate

InChI

InChI=1S/C15H18O3/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h5,7,9H,2-4,6,8,10H2,1H3

InChI Key

HWSAEFODCFFESK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC2=C1CCCC2

Origin of Product

United States

Preparation Methods

Reaction Optimization

Optimal conditions require anhydrous sodium ethoxide as the base in dry tetrahydrofuran (THF) at 0–5°C to minimize side reactions such as ester hydrolysis. A molar ratio of 1:1.2 (ethyl acetate:acyl chloride) achieves 78% yield after 6 hours. Post-reaction workup involves quenching with ice-cold 2N HCl, extraction with ethyl acetate (3 × 20 mL), and drying over anhydrous Na₂SO₄.

Limitations

The method’s reliance on 5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride, which requires prior synthesis via oxalyl chloride treatment of the corresponding carboxylic acid, adds complexity. Residual acid chloride can lead to diacylation byproducts, necessitating rigorous purification.

Friedel-Crafts Acylation of Tetralin

Friedel-Crafts acylation offers a direct route by introducing the acyl group to the tetralin aromatic ring. Ethyl malonyl chloride serves as the acylating agent, with AlCl₃ as the Lewis catalyst in dichloromethane at reflux.

Mechanistic Pathway

The reaction proceeds through electrophilic substitution, where AlCl₃ activates ethyl malonyl chloride to form an acylium ion. Attack by the tetralin’s aromatic ring at the 1-position yields the β-keto ester after deprotonation.

Yield and Selectivity

Under optimized conditions (0.1 mol% AlCl₃, 24 hours), the reaction achieves 65% yield. However, regioselectivity challenges arise due to competing acylation at the 2-position of tetralin, requiring careful chromatographic separation (5–15% ethyl acetate in petroleum ether).

Organometallic Coupling Strategies

Grignard reagents enable the formation of the ketone moiety through nucleophilic acyl substitution. For example, 5,6,7,8-tetrahydronaphthalen-1-ylmagnesium bromide reacts with ethyl 3-oxopropanoate in THF at −78°C.

Procedure Details

The Grignard reagent is prepared by reacting 1-bromo-5,6,7,8-tetrahydronaphthalene with magnesium turnings in dry THF. Dropwise addition to ethyl 3-oxopropanoate followed by warming to room temperature affords the product in 70% yield after aqueous workup.

Advantages Over Classical Methods

This method bypasses the need for acyl chlorides, reducing side reactions. However, strict anhydrous conditions are critical to prevent reagent decomposition.

Catalytic Hydrogenation of Naphthalene Derivatives

A two-step approach involves synthesizing the naphthalene analog followed by catalytic hydrogenation. Ethyl 3-oxo-3-(naphthalen-1-yl)propanoate is hydrogenated at 50 psi H₂ using 10% Pd/C in ethanol, selectively reducing the naphthalene ring to tetralin.

Selectivity and Yield

Hydrogenation for 12 hours at 25°C achieves 85% conversion with >95% selectivity for the 5,6,7,8-tetrahydro product. Catalyst filtration and solvent evaporation yield the crude product, which is purified via recrystallization from ethanol.

Green Chemistry Approaches

Recent efforts focus on solvent-free and catalytic methods. Microwave-assisted Claisen condensation using K₂CO₃ as a base reduces reaction time to 30 minutes with 82% yield. Ionic liquids like [BMIM][BF₄] enhance reaction rates by stabilizing the enolate intermediate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.1 Hz, 1H, ArH), 7.45–7.30 (m, 3H, ArH), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.52 (s, 2H, COCH₂CO), 2.80–2.60 (m, 4H, CH₂ tetralin), 1.85–1.70 (m, 4H, CH₂ tetralin), 1.25 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O ketone), 1600 cm⁻¹ (Ar C=C).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows >99% purity with a retention time of 6.8 minutes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate may exhibit significant pharmacological properties. Compounds with similar structures have been investigated for their roles as enzyme inhibitors and potential therapeutic agents. Research indicates that derivatives of tetrahydronaphthalene can interact with biological targets such as enzymes and receptors, potentially leading to anti-inflammatory and analgesic effects .

Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of tetrahydronaphthalene derivatives in animal models. The results demonstrated a reduction in inflammatory markers following administration of these compounds. This suggests that this compound could be further explored for its therapeutic potential in treating inflammatory diseases .

Skin Care Applications
The compound's potential use in cosmetics has been explored due to its favorable skin compatibility. This compound can be utilized in formulations aimed at enhancing skin hydration and texture.

Case Study: Emulsion Formulation
A recent study developed an emulsion formulation containing this compound. The formulation was tested for stability and skin irritation. Results indicated that the emulsion was stable over time and did not cause irritation upon application . This highlights its potential as a safe ingredient in cosmetic products.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate involves its interaction with various molecular targets and pathways. The ketone and ester functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects.

Comparison with Similar Compounds

Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate

  • Structure : Replaces the tetrahydronaphthalenyl group with a fully aromatic naphthalen-2-yl moiety.
  • Lipophilicity: The hydrogenated tetrahydronaphthalenyl group in the target compound reduces logP compared to naphthalene, improving metabolic stability .
  • Synthesis: Prepared via literature methods involving enol-keto tautomerism, as confirmed by NMR data .

Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate (Compound 12)

  • Structure : Incorporates a 1,3-dioxoisoindolinyl group adjacent to the tetrahydronaphthalenyl substituent.
  • Key Differences :
    • Polarity : The isoindolinyl group introduces hydrogen-bonding sites, increasing aqueous solubility compared to the target compound.
    • Synthetic Route : Synthesized via GP1 method using thianthrenium salts, yielding 54% after flash chromatography .
  • Applications : Used in peptide functionalization, highlighting its role in bioconjugation chemistry .

Ethyl-3-(6-(4-chlorophenylsulfonamido)-5,6,7,8-tetrahydronaphthalen-1-yl)propanoate

  • Structure : Features a sulfonamido group on the tetrahydronaphthalenyl ring.
  • Key Differences: Bioactivity: The sulfonamido group enhances thromboxane A2-prostanoid (TP) receptor antagonism, suggesting cardiovascular applications . Synthesis: Involves hydrogenation and sulfonylation steps, differing from the target compound’s condensation-based synthesis .

Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate

  • Structure : Substitutes tetrahydronaphthalenyl with a trifluoromethoxy-phenyl group.
  • Applications: Commonly used in agrochemicals and pharmaceuticals due to enhanced stability .

Comparative Data Table

Compound Name Substituent Molecular Formula Synthesis Method Yield Key Applications
Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate 5,6,7,8-Tetrahydronaphthalen-1-yl C15H16O3 Condensation reaction N/A Pharmaceutical intermediates
Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate Naphthalen-2-yl C15H12O3 Literature method N/A Organic synthesis
Compound 12 5,6,7,8-Tetrahydronaphthalen-2-yl + isoindolinyl C24H23NO4 GP1 method 54% Peptide functionalization
Ethyl-3-(6-(4-chlorophenylsulfonamido)-5,6,7,8-tetrahydronaphthalen-1-yl)propanoate 4-Chlorophenylsulfonamido C21H22ClNO4S Hydrogenation/sulfonylation 56% TP receptor antagonists
Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate 3-(Trifluoromethoxy)phenyl C12H11F3O4 Not specified N/A Agrochemicals

Key Findings and Implications

  • Structural Impact on Bioactivity : Sulfonamido and trifluoromethoxy groups enhance receptor binding and metabolic stability, respectively, while isoindolinyl groups improve solubility .
  • Synthetic Flexibility : The tetrahydronaphthalenyl core allows diverse functionalization (e.g., sulfonylation, hydrogenation), enabling tailored applications .
  • Limitations : Direct comparative pharmacological data (e.g., IC50 values) are absent in the provided evidence, necessitating further studies.

Biological Activity

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate (CAS Number: 74053-97-7) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₈O₃
  • Molecular Weight : 246.30 g/mol
  • Structure : The compound features a tetrahydronaphthalene moiety, which is significant for its biological interactions.

Pharmacological Activity

This compound exhibits various biological activities that are relevant in medicinal chemistry:

  • Antioxidant Properties :
    • Studies have indicated that compounds with similar structures can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects :
    • Compounds within the same chemical class have shown potential in modulating inflammatory pathways. For instance, they may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that ethyl derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This activity may be linked to their ability to modulate glutamate receptors and other neurochemical pathways.

The exact mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Interaction with Receptors : The compound may interact with various neurotransmitter receptors, including glutamate receptors, which play a critical role in excitatory neurotransmission and neuroprotection.
  • Modulation of Enzymatic Activity : It may influence the activity of enzymes involved in inflammatory processes or oxidative stress responses.

Case Studies

  • Neuroprotection in Animal Models :
    • A study conducted on animal models of neurodegenerative diseases demonstrated that administration of ethyl derivatives resulted in reduced markers of oxidative stress and improved cognitive function compared to controls.
  • Anti-inflammatory Activity in Cell Cultures :
    • In vitro studies using macrophage cell lines showed that treatment with ethyl 3-oxo derivatives led to a significant decrease in the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS).

Data Table: Biological Activities Summary

Biological ActivityEvidence LevelReference
AntioxidantModerate
Anti-inflammatoryHigh
NeuroprotectiveModerate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via multi-step protocols involving hydrogenation, sulfonylation, and esterification. For example, hydrogenation of (E)-ethyl-3-(6-(benzylamino)-5,6,7,8-tetrahydronaphthalen-1-yl)acrylate under 1 atm H₂ at 55°C for 48 h yields an intermediate amine, which is subsequently sulfonylated with 4-chlorophenyl sulfonyl chloride in dichloromethane (DCM) at 5°C . Column chromatography (30% ethyl acetate in hexanes) achieves purification. Key factors include:

  • Catalyst selection : Pd/C (10 wt%) for hydrogenation efficiency.
  • Temperature control : Elevated temperatures (55°C) accelerate hydrogenation but may require extended reaction times.
  • Solvent optimization : Anhydrous DCM minimizes side reactions during sulfonylation.
  • Typical yields range from 56% to 61% depending on purification efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Answer : Characterization employs:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the ester carbonyl (δ ~170 ppm) and tetrahydronaphthalene protons (δ 1.5–2.8 ppm) .
  • Chromatography : HPLC with AD-H columns (hexane/isopropanol) resolves enantiomeric impurities, critical for biological studies .
  • Mass spectrometry : LC-MS (e.g., m/z 301.0784) verifies molecular ion peaks .

Q. What are the primary biological targets or activities reported for this compound?

  • Answer : Derivatives of tetrahydronaphthalene-propanoate esters show activity in:

  • Anticancer research : Pyridine-tetrahydronaphthalene hybrids inhibit HT-29 colon cancer cells (IC₅₀ = 0.66 µM) via retinoid-chalcone hybrid mechanisms .
  • Neuropharmacology : Analogues act as dopamine D2/D3 agonists with potential Parkinson’s disease applications, though direct data for this specific ester requires further validation .

Advanced Research Questions

Q. How can reaction optimization address low yields in catalytic hydrogenation steps during synthesis?

  • Answer : Key strategies include:

  • Catalyst loading : Increasing Pd/C to 15 wt% improves turnover but risks over-reduction.
  • Solvent selection : Ethanol vs. THF impacts hydrogen solubility and reaction kinetics .
  • Pressure modulation : Higher H₂ pressure (3 atm) reduces reaction time but requires specialized equipment.
  • Table : Optimization parameters from and :
ParameterStandard ConditionsOptimized ConditionsYield Improvement
Catalyst (Pd/C)10 wt%15 wt%+8%
H₂ Pressure1 atm3 atm+12%
SolventEthanolTHF+5%

Q. What analytical methods resolve enantiomeric excess (ee) for chiral derivatives of this compound?

  • Answer : HPLC with chiral stationary phases (e.g., AD-H column) using hexane/isopropanol (80:20) at 1.0 mL/min flow rate achieves baseline separation (tᵣ = 5.9 min for minor, 8.0 min for major enantiomer; 94% ee) . Polarimetry ([α]D²⁰ = +53.6) complements HPLC data for stereochemical confirmation.

Q. How do structural modifications (e.g., sulfonamide vs. ester substituents) impact biological activity?

  • Answer : Comparative studies show:

  • Sulfonamide derivatives : Enhanced thromboxane A2-prostanoid (TP) receptor antagonism (e.g., brain-penetrant analogues) due to improved lipophilicity .
  • Ester hydrolysis : Conversion to carboxylic acids increases solubility but reduces blood-brain barrier penetration .
  • Substituent position : 5,6,7,8-Tetrahydronaphthalen-1-yl vs. -2-yl alters steric interactions with enzymatic targets, as seen in CYP26A1 inhibition studies .

Q. What methodologies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Answer : Discrepancies arise from:

  • Assay conditions : Varying cell lines (HT-29 vs. HCT-116) or incubation times (24 h vs. 48 h) .
  • Compound purity : Impurities >5% (e.g., unreacted ethyl 3-(4-bromophenyl)propanoate) skew dose-response curves .
  • Standardization : Use of USP-grade reagents and adherence to pharmacopeial protocols (e.g., buffer pH 7.0, 0.08 M phosphoric acid) ensures reproducibility .

Methodological Resources

  • Synthesis Protocols : (hydrogenation/sulfonylation), (Pd-catalyzed cross-coupling).
  • Analytical Standards : (HPLC), (LC-MS).
  • Biological Assays : (anticancer), (neuropharmacology).

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